molecular formula C14H9ClN2OS B7766223 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone CAS No. 6736-96-5

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B7766223
CAS RN: 6736-96-5
M. Wt: 288.8 g/mol
InChI Key: KPCPBBQBISDRFL-UHFFFAOYSA-N
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Description

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a chemical compound with the molecular formula C14H8ClN2OS . It has an average mass of 287.745 Da and a monoisotopic mass of 287.005127 Da .


Physical And Chemical Properties Analysis

The boiling point of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is 412.9±55.0 °C at 760 mmHg . Its vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 70.2±3.0 kJ/mol . The flash point is 203.5±31.5 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Anticancer Activity

The quinazolinone scaffold has been investigated for its potential as an anticancer agent. Researchers have explored the inhibitory effects of 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone on specific cancer cell lines. Its ability to interfere with cell proliferation, induce apoptosis, and inhibit angiogenesis makes it a promising candidate for further study in cancer therapy .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases. Studies have suggested that this compound exhibits anti-inflammatory activity by modulating key inflammatory pathways. Researchers have investigated its effects on cytokines, enzymes, and transcription factors involved in inflammation. Further research may uncover its potential as a novel anti-inflammatory agent .

Antimicrobial Applications

Quinazolinones, including 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone, have shown antimicrobial properties. They inhibit bacterial growth and may be useful in combating infections caused by both Gram-positive and Gram-negative bacteria. Investigating its mechanism of action and optimizing its efficacy could lead to new antimicrobial agents .

Neuroprotective Effects

The central nervous system is vulnerable to oxidative stress and neurodegenerative diseases. Some studies suggest that this compound possesses neuroprotective properties. It may help prevent neuronal damage, reduce oxidative stress, and enhance cognitive function. Further research is needed to validate its potential in neuroprotection .

Antiviral Activity

Quinazolinones have been explored for their antiviral effects. Researchers have investigated their ability to inhibit viral replication and entry. While specific data on 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone’s antiviral activity are limited, its structural features warrant further investigation in the context of viral infections .

Potential as Enzyme Inhibitors

Enzymes play essential roles in biological processes. Some quinazolinones act as enzyme inhibitors, affecting enzymes involved in diseases such as diabetes, hypertension, and cancer. 7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4-quinazolinone may exhibit similar properties, making it a candidate for enzyme-targeted drug development .

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properties

IUPAC Name

7-chloro-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2OS/c15-9-6-7-11-12(8-9)16-14(19)17(13(11)18)10-4-2-1-3-5-10/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPBBQBISDRFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90986622
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-phenyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

CAS RN

6736-96-5
Record name 7-Chloro-3-phenyl-2-sulfanylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90986622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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